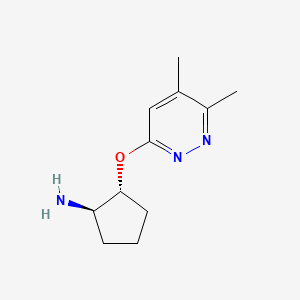
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential as a free radical scavenger. DMPO has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.
作用機序
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine works by reacting with free radicals, neutralizing them and preventing them from causing damage to cells and DNA. This compound has been shown to react with a variety of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals.
Biochemical and Physiological Effects:
In addition to its potential as a free radical scavenger, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, reducing inflammation in the body. This compound has also been shown to have neuroprotective effects, protecting the brain from damage caused by free radicals. Additionally, this compound has been shown to have cardioprotective effects, protecting the heart from damage caused by free radicals.
実験室実験の利点と制限
One advantage of (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine is its ability to scavenge a variety of free radicals, making it a versatile tool for studying the effects of free radicals in the body. However, one limitation of this compound is its potential toxicity at high doses. Careful dosing and monitoring is necessary when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on (1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine. One area of interest is the use of this compound in the treatment of diseases caused by free radicals, such as cancer and cardiovascular disease. Another area of interest is the development of new methods for synthesizing this compound, making it more readily available for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent.
合成法
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine can be synthesized using a variety of methods, including the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a Lewis acid catalyst. Other methods include the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a palladium catalyst, or the reaction of 5,6-dimethylpyridazine-3-carboxylic acid with cyclopentadiene in the presence of a nickel catalyst.
科学的研究の応用
(1R,2R)-2-(5,6-Dimethylpyridazin-3-yl)oxycyclopentan-1-amine has been studied extensively for its potential as a free radical scavenger. Free radicals are molecules that can cause damage to cells and DNA, leading to a variety of diseases, including cancer and cardiovascular disease. This compound has been shown to scavenge free radicals, preventing them from causing damage. This makes this compound a promising candidate for use in the treatment of diseases caused by free radicals.
特性
IUPAC Name |
(1R,2R)-2-(5,6-dimethylpyridazin-3-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-6-11(14-13-8(7)2)15-10-5-3-4-9(10)12/h6,9-10H,3-5,12H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAVPLWPEZAHLH-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OC2CCCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1C)O[C@@H]2CCC[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

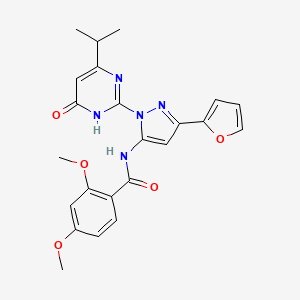
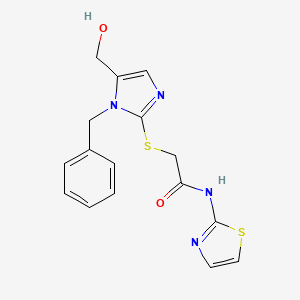
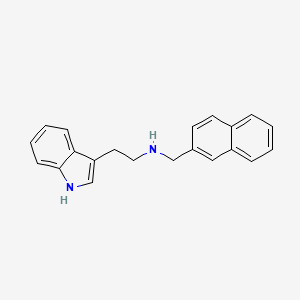
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

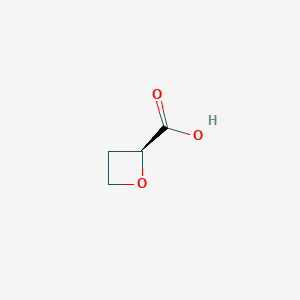
![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
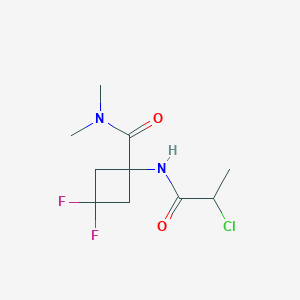
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
